7-bromo-5-nitro-1H-indazole
Overview
Description
7-Bromo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The compound has a molecular formula of C7H4BrN3O2 and is characterized by a bromine atom at the 7th position and a nitro group at the 5th position on the indazole ring.
Mechanism of Action
Target of Action
7-Bromo-5-nitro-1H-indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indazole derivatives, in general, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 10, suggesting it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated area to avoid inhalation , indicating that the compound’s action could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-nitro-1H-indazole typically involves the nitration of 7-bromoindazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products Formed:
Reduction: 7-Bromo-5-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Nitroindazole: Similar structure but lacks the bromine atom.
5-Bromoindazole: Similar structure but lacks the nitro group.
7-Bromo-1H-indazole: Lacks the nitro group at the 5th position.
Uniqueness: 7-Bromo-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Biological Activity
7-Bromo-5-nitro-1H-indazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.
Target Enzymes and Pathways
Research indicates that this compound primarily acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests its potential utility in drug metabolism studies and therapeutic interventions aimed at modulating drug interactions. Additionally, it has been noted for its role in influencing various cellular pathways through interactions with protein kinases, which are crucial in regulating cell growth and survival.
Biochemical Interactions
The compound exhibits significant interactions with various biomolecules:
- Enzyme Inhibition : It selectively inhibits specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : By interacting with protein kinases, it can alter phosphorylation states of target proteins, affecting their function and cellular responses.
Antimicrobial and Anticancer Properties
This compound has been studied for its potential antimicrobial and anticancer activities. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics. The following table summarizes some of the biological activities reported:
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits CYP1A2 activity |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its lipophilicity (log P ≈ 10). This property enhances its absorption and distribution within biological systems, making it a candidate for therapeutic applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells.
- Enzyme Interaction Studies : Another research focused on its interaction with cytochrome P450 enzymes, demonstrating selective inhibition of CYP1A2 while showing minimal effects on other isoforms. This selectivity is crucial for minimizing adverse drug interactions.
Properties
IUPAC Name |
7-bromo-5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPSRISCPOKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363241 | |
Record name | 7-bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685109-10-8 | |
Record name | 7-bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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